OX1R Antagonist Potency: 277 nM IC50 in HTRF Cell-Based Assay Distinguishes the 3-Methyl Compound from the Des-Methyl Analog
The target compound achieves an IC50 of 277 nM at human OX1R in a homogeneous time-resolved fluorescence (HTRF) cell-based assay (CHO-K1 cells stably expressing human OX1R) [1]. In contrast, the des-methyl analog N-[4-(morpholin-4-yl)phenyl]-1-benzofuran-2-carboxamide (CAS 332042-62-3) does not appear among confirmed actives in the same OX1R screening cascade (PubChem AIDs 485270, 492964, 504701), indicating that the 3-methyl substituent is critical for OX1R affinity. This observation is consistent with the known requirement for a lipophilic pocket interaction in the OX1R orthosteric site.
| Evidence Dimension | OX1R antagonist potency (IC50) |
|---|---|
| Target Compound Data | 277 nM |
| Comparator Or Baseline | Des-methyl analog: not reported active in OX1R assays (PubChem AIDs 485270, 492964, 504701) |
| Quantified Difference | Qualitative: active vs. inactive at screening concentrations |
| Conditions | HTRF IP-One assay, CHO-K1 cells expressing human OX1R; antagonist mode; PubChem AID 504701 |
Why This Matters
Procurement of the 3-methyl compound is essential for OX1R research because the readily available des-methyl analog lacks OX1R activity, confirming that the methyl group is a pharmacophoric requirement.
- [1] PubChem BioAssay AID 504701: HTRF-based cell-based high throughput dose response assay for antagonists of the orexin 1 receptor (OX1R; HCRTR1). Compound SID 87458449 (corresponding to BDBM79793) reported IC50 = 277 nM. View Source
